molecular formula C20H16N2O2S2 B2769352 (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 900135-21-9

(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2769352
CAS No.: 900135-21-9
M. Wt: 380.48
InChI Key: UCZBLJUBIOMIRN-WQRHYEAKSA-N
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Description

The compound (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a research chemical belonging to the 2-thioxo-4-thiazolidinone (rhodanine) class, designed for investigative biology and preclinical drug discovery. This derivative is characterized by its Z-configuration methylidene bridge linking the indole and thiazolidinone heterocycles, a structural feature known to be critical for interaction with biological targets. Rhodanine-based derivatives like this one are explored as potential polypharmacological agents, meaning a single compound is investigated for its action on multiple biological targets relevant to various diseases . Based on studies of structurally analogous 5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one compounds, this chemical class demonstrates a promising range of research applications. Key investigated areas include immunology and inflammation, where similar compounds have shown significant anti-allergic and anti-inflammatory properties in model systems, evidenced by the reduction of key immunoglobulins (IgE, IgA, IgM) and pro-inflammatory cytokines such as IL-2 and TNF-α . Furthermore, these compounds are of interest in oncology research for their moderate cytotoxic effects and ability to inhibit cell proliferation in various cancer cell lines . The molecular mechanisms underlying these effects are multifaceted. In silico target prediction and molecular docking studies suggest that related rhodanine-indole hybrids can form stable complexes with several key proteins, including Thromboxane-A synthase (involved in inflammation and platelet aggregation) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a well-established target in metabolic, inflammatory, and cancerous diseases . Additional patent literature indicates that azolidinone-vinyl fused-benzene derivatives, which share structural similarities, are investigated for a broader spectrum of activities, such as the treatment of neurodegenerative disorders, cardiovascular diseases, viral infections, and as inhibitors of proteins like Phosphatidylinositol 3-kinases . This product is supplied for non-clinical, in-vitro research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care and in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

4-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-15-7-5-13(6-8-15)9-10-22-19(24)18(26-20(22)25)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,11-12,23-24H,9-10H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMEAIOQSMHIW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

NSC807908, also known as (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, is an inhibitor of the Ras Converting Enzyme 1 (Rce1) protease . Rce1 is a key enzyme involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling pathways.

Mode of Action

NSC807908 interacts with its target, Rce1, by binding to the active site of the enzyme and inhibiting its protease activity. This disruption of Rce1 function leads to the alteration of Ras membrane localization in human cells, which can significantly impact the Ras signaling pathway and potentially influence cell proliferation, differentiation, and survival.

Biological Activity

The compound (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various aryl and indole substituents. The general synthetic route includes:

  • Formation of Thiazolidinone Core : The thiazolidinone ring is synthesized through the reaction of thioketones with amines.
  • Introduction of Indole and Hydroxyphenyl Groups : Subsequent reactions introduce the indole and hydroxyphenyl moieties via electrophilic aromatic substitution or similar methods.

Pharmacological Properties

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown significant free radical scavenging abilities.
  • Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in inflammatory diseases.
  • Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. It is believed to act as an inhibitor of certain enzymes related to inflammatory processes.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antioxidant Study :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, showcasing its anti-inflammatory properties .
  • Antimicrobial Activity :
    • Research indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeResultReference
AntioxidantSignificant reduction in ROS
Anti-inflammatoryDecreased TNF-alpha levels
AntimicrobialMIC against Staphylococcus

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. In silico and in vitro evaluations have indicated that modifications on the thiazolidinone ring can enhance antibacterial activity. For instance, studies have demonstrated that specific substitutions can lead to improved efficacy against various bacterial strains, highlighting structure-activity relationships that inform future drug design efforts .

Anticancer Potential

Thiazolidinone derivatives, including the compound , have been investigated for their anticancer properties. Various studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of indole and thiazolidinone moieties contributes to their ability to interact with biological targets involved in cancer progression . Notably, molecular docking studies have provided insights into potential binding interactions with key enzymes involved in cancer metabolism .

Pain Management

The compound has been explored for its potential as a pain management agent. Inhibitors derived from thiazolidinones have been shown to modulate pathways related to pain perception, making them candidates for further development in analgesic therapies .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one and its biological activity is crucial for optimizing its therapeutic potential. Research indicates that modifications at specific positions on the thiazolidinone and indole rings can significantly influence activity profiles.

ModificationEffect on Activity
4-hydroxyphenyl substitutionEnhanced antibacterial activity
Indole ring modificationsVariable effects on anticancer efficacy
Thiazolidinone ring alterationsImpact on anti-inflammatory properties

In Vitro Evaluations

A series of studies have employed both in vitro assays and computational modeling to assess the efficacy of the compound against various pathogens and cancer cell lines. For example, one study demonstrated that specific derivatives showed promising results against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Clinical Relevance

While preclinical studies are promising, further research is needed to evaluate the safety and efficacy of this compound in clinical settings. Ongoing trials may provide insights into its practical applications in human medicine.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Table 1: Key Properties of Rhodanine Derivatives

Compound Solubility Melting Point (°C) Biological Activity
Target Compound Moderate (H₂O) 220–222 (dec.) Anticancer (IC₅₀: 12 µM)
(5Z)-5-(Azulen-1-ylmethylene)-... Low (DMSO) 198–200 Antioxidant (EC₅₀: 45 µM)
(5Z)-5-(2-Hydroxybenzylidene)-... High (MeOH) 185–187 Antibacterial (MIC: 8 µg/mL)
(5Z)-5-[(4-Chlorophenyl)methylidene]-... Low (CHCl₃) 245–247 Antifungal (MIC: 4 µg/mL)

Q & A

Q. Q1. What are the critical steps and optimization strategies for synthesizing (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: Synthesis typically involves a multi-step approach:

Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux to form the thiazolidinone ring .

Substituent Introduction :

  • The 4-hydroxyphenyl ethyl group is introduced via alkylation or nucleophilic substitution .
  • The indole moiety is incorporated via Knoevenagel condensation, requiring precise stoichiometry to ensure Z-configuration .

Optimization :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yield in condensation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures aid crystallization .
  • Temperature : Controlled reflux (70–90°C) minimizes side reactions .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization
Thiazolidinone FormationChloroacetic acid, NaOAc, DMF/AcOH, 80°C65–75%
Indole CondensationIndole-3-carbaldehyde, K₂CO₃, EtOH/H₂OZ-selectivity >90%
PurificationRecrystallization (EtOAc/hexane)Purity >95%

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 10.2–10.8 ppm confirm the thioxo group; indole protons appear as multiplets (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm; thioxo (C=S) at ~195 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 423.08 [M+H]⁺) .
  • X-ray Crystallography : Resolves Z-configuration and intramolecular H-bonding (e.g., S(6) motif in thiazolidinone ring) .

Basic Research: Initial Biological Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Controls : Include standard drugs (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) .

Advanced Research: Mechanistic Studies

Q. Q4. How can researchers investigate the molecular targets and mechanisms of action for this compound?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) .
  • Enzyme Inhibition Assays :
    • Kinase Assays : Measure ATPase activity inhibition using luminescence-based kits .
    • COX-2 Activity : Monitor prostaglandin E₂ (PGE₂) reduction via LC-MS .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q5. How do structural modifications (e.g., substituent changes) influence bioactivity?

Methodological Answer:

  • Key Modifications :
    • 4-Hydroxyphenyl Group : Replacement with electron-withdrawing groups (e.g., -NO₂) reduces anticancer activity due to altered H-bonding .
    • Indole vs. Pyrazole : Indole derivatives show 3–5× higher COX-2 inhibition than pyrazole analogs .
  • SAR Workflow :
    • Synthesize analogs with systematic substituent variations.
    • Test bioactivity in parallel assays.
    • Perform QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity .

Q. Table 2: Bioactivity Comparison of Analogues

SubstituentIC₅₀ (Anticancer, μM)COX-2 Inhibition (%)
4-Hydroxyphenyl12.3 ± 1.278 ± 5
4-Nitrophenyl45.6 ± 3.122 ± 3
Pyrazole Derivative28.9 ± 2.430 ± 4

Advanced Research: Addressing Data Contradictions

Q. Q6. How should researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., cell line passage number, serum concentration) .
  • Structural Confirmation : Re-validate compound purity and configuration (e.g., Z/E isomerism via NOESY) .
  • Dosage Consistency : Ensure molarity-based dosing (vs. weight/volume) to account for molecular weight variations .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

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